Product packaging for 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride(Cat. No.:CAS No. 2287331-84-2)

5-Oxaspiro[3.5]nonan-9-amine;hydrochloride

Cat. No.: B2859341
CAS No.: 2287331-84-2
M. Wt: 177.67
InChI Key: SMAVIIKWXQVQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxaspiro[3.5]nonan-9-amine;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNO B2859341 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride CAS No. 2287331-84-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonan-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-1-6-10-8(7)4-2-5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAVIIKWXQVQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCC2)OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 5 Oxaspiro 3.5 Nonan 9 Amine;hydrochloride

Reactivity of the Amine Functionality

The primary amine group in 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride is the principal site of its chemical reactivity, enabling a variety of transformations to introduce diverse functionalities.

Nucleophilic Substitution Reactions and Derivative Formation

As a primary amine, 5-Oxaspiro[3.5]nonan-9-amine readily participates in nucleophilic substitution reactions. This reactivity allows for the straightforward formation of a wide array of derivatives, including amides, sulfonamides, and ureas. For instance, acylation with acid chlorides or anhydrides under basic conditions yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. The formation of ureas can be achieved through reactions with isocyanates. These transformations are fundamental in modifying the electronic and steric properties of the parent amine, which can be crucial for tuning its biological activity or material characteristics.

Reactant ClassProduct ClassGeneral Reaction Conditions
Acid Chlorides/AnhydridesAmidesBasic conditions (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane, THF)
Sulfonyl ChloridesSulfonamidesBasic conditions (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane, THF)
IsocyanatesUreasAprotic solvent (e.g., dichloromethane, THF)

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key transformation for 5-Oxaspiro[3.5]nonan-9-amine. This reaction involves the initial formation of an imine or enamine intermediate through the condensation of the amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction medium and the reactivity of the carbonyl substrate. This strategy provides a versatile route to a diverse range of substituted amines with varying steric and electronic properties.

Carbonyl CompoundReducing AgentProduct
Aldehyde (R-CHO)NaBH₃CN, NaBH(OAc)₃Secondary Amine
Ketone (R₂C=O)NaBH₃CN, NaBH(OAc)₃Secondary Amine

Aromatic Nucleophilic Substitution (SNAr) Reactions

The amine functionality of 5-Oxaspiro[3.5]nonan-9-amine can also act as a nucleophile in aromatic nucleophilic substitution (SNAr) reactions. In this type of reaction, the amine displaces a leaving group (typically a halide) on an electron-deficient aromatic or heteroaromatic ring. The presence of electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) ortho or para to the leaving group is essential to activate the aromatic system towards nucleophilic attack. This reaction is a valuable tool for the synthesis of arylamine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The reaction conditions typically involve heating the reactants in a polar aprotic solvent, often in the presence of a base to neutralize the acid generated during the reaction.

Transformations of the Spirocyclic Skeleton

While the amine group is the primary reactive handle, the spirocyclic skeleton of 5-Oxaspiro[3.5]nonan-9-amine can also undergo specific transformations, further expanding its synthetic utility.

Oxidation Reactions to Generate Oxo Derivatives

The carbon atoms within the spirocyclic framework, particularly those adjacent to the ether oxygen or the amine, can be susceptible to oxidation. The use of specific oxidizing agents can lead to the formation of oxo derivatives, such as ketones or lactones. For example, oxidation of the carbon atom alpha to the amine could potentially yield an amino ketone, although this would require careful selection of reagents to avoid over-oxidation or side reactions involving the amine itself. Ring-opening oxidation of the tetrahydropyran (B127337) ring is another possibility, leading to more functionalized acyclic structures.

Reduction Reactions of Amine and Other Ancillary Functional Groups

While the parent amine is already in its reduced state, derivatives of 5-Oxaspiro[3.5]nonan-9-amine that contain reducible functional groups can undergo further reduction. For instance, if an amide derivative is formed, the amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the amide to a secondary or tertiary amine. Similarly, if the molecule contains other reducible moieties, such as esters or nitriles introduced through other synthetic steps, these can also be selectively reduced to the corresponding alcohols or amines, respectively. These reduction reactions are crucial for accessing a wider range of saturated and functionalized spirocyclic compounds.

Ring-Opening Reactions of Oxaspirocyclic Intermediates

The 5-oxaspiro[3.5]nonane core contains a strained four-membered oxetane (B1205548) ring. This ring strain, estimated at 25.5 kcal/mol, is a significant driving force for ring-opening reactions, making the oxetane a versatile synthetic intermediate. beilstein-journals.org These reactions can proceed through various mechanisms, including acid-catalyzed, nucleophilic, and electrophilic pathways, to yield functionalized cyclohexane (B81311) derivatives. magtech.com.cnresearchgate.net

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack to cleave the ring. khanacademy.org The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn

With weak nucleophiles (e.g., water, alcohols, halides): In the presence of an acid catalyst, weak nucleophiles will typically attack the more substituted carbon adjacent to the oxygen. magtech.com.cn This pathway is favored because the transition state has significant carbocationic character (SN1-like), which is stabilized by the more substituted carbon. libretexts.org

With strong nucleophiles (e.g., organometallics, hydrides): Strong nucleophiles generally attack the less sterically hindered carbon of the oxetane ring in an SN2-type mechanism. magtech.com.cn

Lewis acids can also catalyze the ring-opening of oxetanes, often leading to attack at the more sterically hindered carbon atom. magtech.com.cn The choice of catalyst and nucleophile allows for controlled regioselectivity in the synthesis of diverse molecular architectures. researchgate.net The table below summarizes the general outcomes of nucleophilic ring-opening reactions for unsymmetrically substituted oxetanes.

Reaction TypeNucleophile TypeSite of AttackControlling Factor
Acid-CatalyzedWeak (e.g., H₂O, ROH)More substituted carbonElectronic (SN1-like)
NucleophilicStrong (e.g., R-Li, Grignards)Less substituted carbonSteric (SN2-like)
Lewis Acid-CatalyzedVariesOften the more substituted carbonVaries with catalyst

Mechanistic Insights into Chemical Transformations

The transformation of molecules like 5-Oxaspiro[3.5]nonan-9-amine can involve highly reactive intermediates and complex mechanistic pathways. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic strategies.

Cation radicals are highly reactive intermediates that can be generated through oxidative processes, often initiated by photoredox catalysis or electrochemistry. nih.gov These species can trigger intramolecular cyclization reactions, providing a powerful method for constructing new ring systems. nih.govwikipedia.org In a typical radical cyclization, three main steps occur: selective generation of a radical, the intramolecular cyclization step, and conversion of the cyclized radical to the final product. wikipedia.org

For a substrate containing an electron-rich group, one-electron oxidation can form a radical cation. This intermediate can then be trapped by an intramolecular nucleophile, such as an alcohol, amine, or another olefin, to form a new ring. nih.gov The efficiency of such cyclizations depends on the rate of the ring-forming step compared to competing pathways, such as decomposition or intermolecular reactions. nih.gov For example, the cyclization of 5-hexenyl radicals is extremely rapid and selective for the formation of five-membered rings (exo cyclization) due to favorable orbital overlap in the transition state. wikipedia.org

The use of a second, highly reactive intramolecular nucleophile can be a strategy to facilitate slower cyclization reactions by first forming a stable intermediate that subsequently rearranges to the desired product. nih.gov

Bond cleavage can occur through two primary pathways: heterolysis, where one fragment retains both bonding electrons, and homolysis, where each fragment retains one electron. wikipedia.orgmaricopa.edu Homolytic cleavage, or homolysis, results in the formation of two radical species. pressbooks.pubchemistrysteps.com This process typically requires energy input in the form of heat or light and is common for non-polar bonds. pressbooks.pub

The breaking of a nitrogen-oxygen (N-O) bond can proceed via a homolytic mechanism to generate a nitrogen-centered radical and an oxygen-centered radical. The energy required for this process is known as the bond dissociation energy (BDE). wikipedia.org The formation of these highly reactive radical intermediates can initiate subsequent reaction cascades, such as hydrogen atom abstraction or addition to multiple bonds. chemistrysteps.com The mechanism of homolytic cleavage is represented using single-barbed "fishhook" arrows to indicate the movement of single electrons. youtube.com

Carbonyl oxides, also known as Criegee intermediates, are highly reactive zwitterionic species with the general structure R₂C=O⁺-O⁻. wikipedia.org They are notably formed in the atmosphere through the ozonolysis of alkenes. wikipedia.orgacs.org These intermediates play a significant role in atmospheric chemistry, in part through their reactions with various nucleophiles. wikipedia.org

Criegee intermediates are electrophilic and readily react with nucleophilic species. rsc.org The capture of a carbonyl oxide by a nucleophile, such as an alcohol or an aldehyde, is a bimolecular reaction that can lead to the formation of new products like secondary ozonides. rsc.orgacs.org For instance, research has shown that methanol (B129727) adds to formaldehyde (B43269) oxide (H₂COO) and acetone (B3395972) oxide ((CH₃)₂COO) to form hydroperoxides. rsc.org The rates of these reactions are influenced by the structure of the Criegee intermediate and the nucleophile.

The general mechanism involves the nucleophilic attack on the terminal oxygen or the central carbon of the carbonyl oxide, leading to a tetrahedral intermediate which then stabilizes to form the final product. nih.gov The study of these reactions provides insight into atmospheric aerosol formation and the fate of organic pollutants. acs.org

Rate Constants for Reactions of Criegee Intermediates with Nucleophiles at 298.15 K rsc.org
Criegee IntermediateNucleophileRate Constant (cm³ s⁻¹)
Formaldehyde oxide (H₂COO)Methanol(1.2 ± 0.8) × 10⁻¹³
Acetone oxide ((CH₃)₂COO)Methanol(2.8 ± 1.3) × 10⁻¹⁵

Stereochemical Aspects and Chiral Synthesis of 5 Oxaspiro 3.5 Nonan 9 Amine;hydrochloride

Introduction to Chirality and Stereoisomerism in Spirocyclic Systems

Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom known as the spirocenter, possess unique three-dimensional architectures that are of significant interest in medicinal chemistry and materials science. rsc.org The constrained nature of these systems often imparts a high degree of rigidity, which can be advantageous for designing molecules with specific biological activities. acs.org

The stereochemistry of spiro compounds can be complex due to the potential for multiple elements of chirality. numberanalytics.com Chirality in these systems does not always arise from a traditional asymmetric carbon atom bonded to four different substituents. Instead, spirocycles can exhibit axial chirality, a type of stereoisomerism resulting from the non-planar arrangement of substituent groups. youtube.comstackexchange.com This occurs when the two rings are perpendicular to each other, and substitution on the rings prevents free rotation, creating non-superimposable mirror images (enantiomers). numberanalytics.comyoutube.com Even without a classic chiral center, the molecule as a whole can be chiral. stackexchange.com

Understanding and controlling the stereoisomerism of spiro compounds is a formidable challenge in synthetic organic chemistry. numberanalytics.com The key difficulties include:

Identifying and characterizing stereoisomers: Differentiating between enantiomers and diastereomers requires specialized analytical techniques. numberanalytics.com

Predicting stereochemical outcomes: The result of a chemical reaction involving a spirocycle can be difficult to predict without a deep understanding of the reaction mechanism and steric factors. numberanalytics.com

Controlling stereochemistry during synthesis: Developing methods that selectively produce a single desired stereoisomer is a primary goal of asymmetric synthesis. numberanalytics.com

The precise control over the 3D arrangement of atoms is crucial, as different stereoisomers of a molecule can have vastly different biological properties.

Enantioselective Synthetic Strategies for Spirocyclic Amines

The synthesis of enantiomerically pure spirocyclic amines is a significant area of research, driven by their potential as pharmaceutical building blocks. Various asymmetric strategies have been developed to control the formation of the chiral spirocenter and any other stereocenters within the molecule.

Asymmetric Catalytic Hydrogenation Methods

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral imines or enamines. researchgate.netbohrium.com This technique utilizes a transition-metal catalyst, typically based on iridium, rhodium, or ruthenium, coordinated to a chiral ligand. researchgate.netnih.gov The chiral ligand creates a chiral environment around the metal center, which directs the addition of hydrogen to one face of the carbon-nitrogen double bond, leading to the preferential formation of one enantiomer of the amine. nih.govyoutube.com

For the synthesis of a compound like 5-Oxaspiro[3.5]nonan-9-amine, a hypothetical precursor such as a spirocyclic imine could be subjected to asymmetric hydrogenation. Chiral spiro phosphine (B1218219) ligands have shown particular promise in this area, offering rigid backbones that can induce high levels of enantioselectivity. nih.gov The success of the reaction often depends on the careful selection of the metal, ligand, solvent, and reaction conditions. researchgate.net For instance, iridium-catalyzed asymmetric hydrogenation has been effectively used for the synthesis of chiral 1-alkyl tetrahydroisoquinolines with excellent yields and enantioselectivities. researchgate.net

Catalyst TypeMetal CenterTypical ApplicationKey Feature
Chiral Phosphine ComplexesIridium, Rhodium, RutheniumAsymmetric hydrogenation of imines and enaminesCreates a chiral pocket to direct hydrogenation. researchgate.netnih.gov
Spiro Ligand ComplexesIridiumHydrogenation of cyclic iminesRigid ligand backbone enhances stereocontrol. researchgate.netnih.gov

Chiral Iodoarene Catalysis in Alkene Oxyamination

In recent years, hypervalent iodine compounds have emerged as versatile and environmentally friendly reagents in organic synthesis. researchgate.net Chiral iodoarenes can act as catalysts in asymmetric transformations, including the oxyamination of alkenes. rsc.org This method involves the simultaneous formation of a carbon-oxygen and a carbon-nitrogen bond across a double bond.

In the context of 5-Oxaspiro[3.5]nonan-9-amine, a strategy involving an intramolecular oxyamination of an unsaturated precursor, catalyzed by a chiral iodoarene, could be envisioned. The chiral catalyst would activate the alkene for nucleophilic attack by the internal oxygen and nitrogen sources, controlling the stereochemistry of the newly formed stereocenters during the cyclization process. rsc.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of optically active aminolactone derivatives and spirooxazolines. rsc.orgrsc.org The proposed mechanism typically involves the in situ generation of a chiral iodine(III) species that coordinates to the substrate, directing the intramolecular attack in an enantioselective manner. organic-chemistry.orgresearchgate.net

Application of Chiral Auxiliaries and Directing Groups

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of a chiral spirocyclic amine, a chiral auxiliary could be attached to a precursor molecule to direct either the formation of the spirocycle or the introduction of the amine group. For example, chiral oxazolidinones (Evans auxiliaries) or bicyclic lactams can be used to direct alkylation or nucleophilic substitution reactions with high diastereoselectivity. researchgate.netresearchgate.netaragen.com The auxiliary creates significant steric hindrance, forcing an incoming reagent to approach from the less hindered face of the molecule, thereby controlling the stereochemistry. wikipedia.org This strategy has been effectively employed in the enantioselective synthesis of spirooxoindoles. researchgate.netaragen.com

Diastereoselective Control in Cyclization and Ring-Forming Reactions

When a molecule contains more than one stereocenter, the relationship between them can result in diastereomers. Diastereoselective control is therefore critical in the synthesis of complex molecules like substituted spirocycles. acs.org Cyclization and ring-forming reactions are pivotal steps where such control can be exerted.

Cascade or tandem reactions, where multiple bonds are formed in a single operation, are particularly powerful for constructing complex spirocyclic frameworks with high diastereoselectivity. acs.orgrsc.org For instance, nickel-catalyzed cascade reactions have been developed for the one-pot synthesis of enantioenriched spiroindanones, achieving excellent diastereoselectivity (>20:1 d.r.). acs.org Similarly, base-promoted cascade [3 + 2] cycloadditions have yielded novel polycyclic spiro compounds with high diastereoselectivity, with the relative configurations confirmed by single-crystal X-ray analysis. rsc.org

The stereochemical outcome of these cyclizations is often governed by the transition state geometry, where steric and electronic factors favor one arrangement over others, leading to the preferential formation of a single diastereomer. nih.govresearchgate.net

Reaction TypeCatalyst/PromoterKey FeatureOutcome
Cascade Borrowing Hydrogen CyclizationNickel CatalystOne-pot synthesis from simple starting materials. acs.orgHigh regio-, enantio-, and diastereoselectivity. acs.org
Tandem Photoisomerization/CyclizationCatalytic AcidMild conditions for forming cyclic and spirocyclic ketals. nih.govHigh diastereoselectivity. nih.gov
Cascade Double [3 + 2] CycloadditionBase-PromotedForms complex polycyclic spiro compounds. rsc.orgHigh diastereoselectivity. rsc.org

Influence of Conformational and Stereoelectronic Factors on Stereoselectivity

The stereochemical outcome of a reaction is not solely determined by simple steric hindrance. Deeper-level factors, including molecular conformation and stereoelectronic effects, play a crucial role. researchgate.netpharmacy180.com

Conformational factors refer to the influence of the three-dimensional shape of the substrate and transition state. For a reaction to occur efficiently, the reacting molecule must adopt a specific conformation that allows for the optimal alignment of orbitals. pharmacy180.com In cyclic and spirocyclic systems, which are conformationally restricted, these requirements can strongly dictate the reaction pathway and its stereoselectivity. pharmacy180.com

Stereoelectronic effects are the geometric constraints placed on molecules that arise from the interactions between electron orbitals. wikipedia.org These effects involve stabilizing interactions, such as the overlap between a filled (donor) orbital and an empty (acceptor) anti-bonding orbital (e.g., n → σ* or σ → σ* hyperconjugation). wikipedia.org For this interaction to be effective, the orbitals must be properly aligned, often in an anti-periplanar (180°) arrangement. pharmacy180.com This requirement can force a reaction to proceed through a specific conformation, thereby controlling the stereochemical outcome. researchgate.netpharmacy180.com These effects are critical in determining facial selectivity in additions to carbonyl groups and in controlling the stereochemistry of cyclization reactions. researchgate.net

For example, the anomeric effect, a well-known stereoelectronic effect in carbohydrate chemistry, describes the tendency of a substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation, despite steric considerations, due to a stabilizing n → σ* interaction. Similar orbital interactions can dictate the preferred transition state in the formation of the oxaspirocyclic ring system of 5-Oxaspiro[3.5]nonan-9-amine, influencing the final stereochemistry of the product.

Computational Chemistry Studies of 5 Oxaspiro 3.5 Nonan 9 Amine;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For a unique structure like 5-Oxaspiro[3.5]nonan-9-amine, these methods are invaluable for understanding its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and transition states.

In the context of reactions involving spirocyclic amines, DFT can be employed to study a variety of transformations. For instance, in reactions such as N-alkylation, acylation, or participation in cycloadditions, DFT calculations can map out the entire potential energy surface. This allows for the identification of the most likely reaction pathway by comparing the activation energies of competing mechanisms.

A general theoretical investigation on the reaction of a primary amine with an aldehyde, carried out using DFT, revealed that the nucleophilic attack under neutral conditions leads to carbinolamines. nih.gov The study explored the steric and electronic inductive effects on the reaction mechanism. nih.gov For a molecule like 5-Oxaspiro[3.5]nonan-9-amine, DFT could similarly be used to understand its nucleophilic potential and how the spirocyclic framework influences its reactivity compared to simpler acyclic or monocyclic amines. For example, in a hypothetical reaction with a generic electrophile (E+), DFT could provide the following insights:

Table 1: Hypothetical DFT-Calculated Energies for the Reaction of 5-Oxaspiro[3.5]nonan-9-amine with an Electrophile
SpeciesRelative Energy (kcal/mol)Description
Reactants (Amine + E+)0.0Initial state
Transition State (TS1)+15.2Energy barrier for nucleophilic attack
Intermediate Complex-5.8Stable intermediate formed after attack
Products-20.5Final N-substituted product

Such data helps in understanding the kinetics and thermodynamics of the reaction, providing a theoretical foundation for experimental observations.

A key strength of DFT is its ability to predict the geometries of transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-making and bond-breaking processes. Automated algorithms can be used to locate TS geometries, which can then be validated. rsc.org

For 5-Oxaspiro[3.5]nonan-9-amine, predicting the TS for a given reaction would reveal how the rigid spirocyclic framework participates in or influences the reaction. For example, in an intramolecular cyclization reaction, the geometry of the transition state would show the degree of ring strain and the optimal orientation of the reacting groups. The analysis of vibrational frequencies at the transition state (one imaginary frequency) confirms the nature of the TS and provides information about the motion of atoms along the reaction coordinate.

Studies on palladium-catalyzed spirocyclization reactions have utilized DFT to analyze the potential energy surface and elucidate the C-H activation step, leading to the formation of a spirocyclic palladacycle intermediate. nih.gov Similar approaches could be applied to understand potential synthetic routes to or from 5-Oxaspiro[3.5]nonan-9-amine.

Kinetic Isotope Effect (KIE) Studies and Theoretical Predictions

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org KIE studies are a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. wikipedia.orglibretexts.org

Theoretical calculations, often using DFT, can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and the transition state is the primary origin of the primary KIE. princeton.edu

For 5-Oxaspiro[3.5]nonan-9-amine, a KIE study could be designed to probe the mechanism of a proton transfer reaction from the amine group. By replacing the hydrogen atoms on the nitrogen with deuterium, one could experimentally measure the KIE. Computational prediction of this KIE would involve calculating the vibrational frequencies of the N-H and N-D bonds in the ground state and in the transition state of the proton transfer.

Table 2: Hypothetical Calculated KIE for a Proton Transfer Reaction
ParameterValue (H)Value (D)Predicted kH/kD
ZPVE Reactant (kcal/mol)45.344.16.8
ZPVE Transition State (kcal/mol)43.843.2

A large primary KIE (typically kH/kD > 2) would provide strong evidence that the N-H bond is being broken in the rate-determining step of the reaction. princeton.edu

Computational Analysis of Molecular Recognition and Supramolecular Interactions

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. beilstein-journals.orgnih.gov The amine group and the ether oxygen in 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride make it a candidate for participating in molecular recognition events, for example, with biological macromolecules or other small molecules.

Computational methods can be used to model these interactions. Molecular docking simulations can predict the preferred binding orientation of the molecule to a receptor active site. Furthermore, higher-level quantum chemical calculations can be used to accurately quantify the strength of the interactions. For instance, the interaction energy between the protonated amine of the hydrochloride salt and a carboxylate group of a receptor could be calculated.

Studies on macrocyclic polyamines have shown their ability to form supramolecular assemblies with anions due to their basicity and capacity for hydrogen bonding. beilstein-journals.org Similarly, the ammonium (B1175870) group in protonated 5-Oxaspiro[3.5]nonan-9-amine can act as a hydrogen bond donor, interacting with anions or polar functional groups. Computational analysis could explore the geometry and energetics of these interactions, providing insights into its potential for forming host-guest complexes.

Conformational Analysis and Energy Landscapes of the Spirocyclic System

The three-dimensional shape of a molecule is crucial for its reactivity and biological activity. Spirocycles are known for their rigid, three-dimensional structures. enamine.net Conformational analysis aims to identify the stable conformations of a molecule and to determine the energy barriers between them.

For 5-Oxaspiro[3.5]nonan-9-amine, the spirocyclic system, consisting of an oxetane (B1205548) and a cyclohexane (B81311) ring, will have a limited number of low-energy conformations. The cyclohexane ring can adopt chair, boat, and twist-boat conformations, while the oxetane ring is puckered. The relative energies of these conformers and the energy barriers for their interconversion can be calculated using computational methods like molecular mechanics or DFT.

The results of such an analysis can be visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. This landscape provides a comprehensive picture of the molecule's flexibility and the accessibility of different conformational states. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used NMR spectroscopy and quantum chemical calculations to determine the proportions of predominant conformers. mdpi.com

Table 3: Hypothetical Relative Energies of Conformers of 5-Oxaspiro[3.5]nonan-9-amine
ConformerCyclohexane ConformationAmine PositionRelative Energy (kcal/mol)Population at 298 K (%)
1ChairEquatorial0.075.3
2ChairAxial1.520.1
3Twist-Boat-5.84.6

Understanding the preferred conformation is essential as it dictates the spatial arrangement of the functional groups, which in turn affects the molecule's interactions with other chemical species.

Advanced Spectroscopic and Diffraction Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would be utilized to confirm the connectivity of all atoms and to establish the compound's stereochemistry.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the hydrochloride salt of 5-Oxaspiro[3.5]nonan-9-amine, the protons of the ammonium (B1175870) group (-NH3+) would likely appear as a broad singlet in a polar, protic solvent like D2O or DMSO-d6. The proton on the carbon bearing the amine group (C9-H) would be expected to resonate at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom. The protons on the oxetane (B1205548) ring (C1, C3) would also exhibit distinct chemical shifts, influenced by the ring strain and the proximity of the oxygen atom. The protons on the cyclohexane (B81311) ring (C6, C7, C8) would likely appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 5-Oxaspiro[3.5]nonan-9-amine, eight distinct carbon signals would be expected, corresponding to the eight carbon atoms in the structure. The spiro carbon (C4) would be a quaternary carbon and would likely appear as a weak signal at a unique chemical shift. The carbon atom bonded to the nitrogen (C9) and the carbons bonded to the oxygen (C2, C5) would be shifted downfield compared to the other aliphatic carbons.

Illustrative ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-NH3+ 8.0-9.0 br s -
C9-H 3.5-4.0 m -
C1-H, C3-H 4.5-5.0 m -
C6-H, C8-H 1.8-2.2 m -

Illustrative ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (ppm)
C9 50-60
C2, C5 70-80
C4 (spiro) 40-50
C1, C3 30-40
C6, C8 25-35

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for determining the stereochemistry of the molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons on adjacent carbon atoms. For example, it would show correlations between the C9-H proton and the protons on the adjacent carbons of the oxetane ring. This would help to trace the connectivity of the entire spin system within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the spirocyclic system. For instance, NOE correlations between protons on the oxetane ring and protons on the cyclohexane ring would help to define their relative orientation.

Since 5-Oxaspiro[3.5]nonan-9-amine is a chiral molecule, specialized NMR techniques could be employed to distinguish between its enantiomers. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives that exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of the free base, 5-Oxaspiro[3.5]nonan-9-amine. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C8H15NO). The expected monoisotopic mass for the protonated molecule [M+H]+ would be approximately 142.1226 g/mol .

Liquid Chromatography-Mass Spectrometry (LC/MS) would be the preferred method for analyzing the hydrochloride salt. The liquid chromatography step would first separate the compound from any impurities. The eluent would then be introduced into the mass spectrometer. In positive ion mode electrospray ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]+. Further fragmentation of this ion in the mass spectrometer (MS/MS) would provide valuable structural information. Plausible fragmentation pathways could include the loss of the amino group, or cleavage of the oxetane or cyclohexane rings.

Illustrative HRMS and LC/MS Data for 5-Oxaspiro[3.5]nonan-9-amine

Technique Ion Calculated m/z Observed m/z (Hypothetical)
HRMS (ESI+) [C8H15NO + H]+ 142.1226 142.1225

Gas Chromatography-Mass Spectrometry (GCMS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample would first be vaporized and separated from any impurities based on its volatility and interaction with the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented.

The resulting mass spectrum would display the molecular ion peak, corresponding to the mass of the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. For 5-Oxaspiro[3.5]nonan-9-amine, characteristic fragments would be expected from the cleavage of the spirocyclic ring system and the loss of the amine group.

Table 1: Hypothetical GC-MS Data for 5-Oxaspiro[3.5]nonan-9-amine

Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Data Not Available Data Not Available Data Not Available

Note: This table is for illustrative purposes only, as experimental data is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine group (N-H stretching and bending vibrations), the ether linkage (C-O-C stretching), and the alkane C-H bonds. The presence of the hydrochloride salt would likely influence the N-H stretching vibrations, shifting them to lower wavenumbers compared to the free amine.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Amine Salt (N-H) Data Not Available Stretching
C-H (Aliphatic) Data Not Available Stretching
C-O (Ether) Data Not Available Stretching

Note: This table indicates the types of functional groups that would be identified, but specific wavenumber data is not available from existing sources.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

The exact connectivity of the atoms, confirming the spirocyclic structure.

The bond lengths and angles within the molecule.

The conformation of the cyclobutane and tetrahydropyran (B127337) rings.

The stereochemistry at the chiral center, if applicable.

The arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride.

Table 3: Illustrative Crystallographic Data Parameters

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Bond Lengths (Å) Data Not Available

Note: This table represents the type of data obtained from X-ray crystallography; however, no published crystal structure for this compound is available.

Emerging Research Directions and Applications in Chemical Synthesis Involving 5 Oxaspiro 3.5 Nonan 9 Amine;hydrochloride

5-Oxaspiro[3.5]nonan-9-amine;hydrochloride as a Versatile Synthetic Building Block and Scaffold

This compound serves as a key starting material in the synthesis of more complex molecules. Its inherent spirocyclic framework, which consists of an oxetane (B1205548) ring fused to a cyclohexane (B81311) ring, imparts a unique three-dimensional geometry that is highly sought after in drug discovery to improve target binding and pharmacokinetic properties. The primary amine group provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of larger molecular architectures. The commercial availability of this compound facilitates its use in both academic and industrial research for the development of novel chemical entities.

Scaffold Diversification and Library Synthesis for Novel Chemical Entity Discovery

The structure of this compound is amenable to scaffold diversification, a crucial process in the discovery of new bioactive molecules. By modifying the primary amine, researchers can generate large libraries of related compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug development. The rigid spirocyclic core ensures that the appended functionalities are held in well-defined spatial orientations, which can lead to higher binding affinities and selectivities for their biological targets. For instance, related 7-azaspiro[3.5]nonane derivatives have been successfully utilized to generate agonists for G-protein coupled receptors, highlighting the potential of this scaffold in library synthesis for novel drug discovery. nih.gov

Exploration in Medicinal Chemistry as Novel Scaffolds for Drug Discovery Initiatives

The 5-oxaspiro[3.5]nonane scaffold is of particular interest in medicinal chemistry due to its favorable physicochemical properties, such as improved solubility and metabolic stability, which are often associated with spirocyclic systems. The incorporation of this scaffold can lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

While direct studies involving this compound for the following targets are not extensively documented, the utility of similar spirocyclic scaffolds provides a strong rationale for its exploration in these areas:

Serotonin (B10506) Receptor Modulators: There is currently no specific research available that details the use of this compound in the design of serotonin receptor modulators. However, the development of novel scaffolds is an active area of research for targeting these receptors.

Kinase Inhibitors: The design of kinase inhibitors often involves the use of rigid scaffolds to achieve selectivity. While no studies have been published on the use of this compound for this purpose, the spirocyclic framework could serve as a novel core for the development of new classes of kinase inhibitors. nih.govrsc.org

Sigma Receptor Ligands: Research on related diazaspiro[3.5]nonane derivatives has shown promise in the development of high-affinity sigma receptor ligands. nih.gov This suggests that the 5-oxaspiro[3.5]nonane scaffold could also be a viable starting point for designing novel sigma receptor modulators. The table below shows the binding affinities of some 2,7-diazaspiro[3.5]nonane derivatives for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov

CompoundKi S1R (nM)Ki S2R (nM)
4b 2.727
5b 13102
8f 10165

Opioid Receptor Ligands: The development of novel opioid receptor modulators is a key area of research aimed at finding safer and more effective pain management therapies. nih.gov While there is no direct evidence of this compound being used for this purpose, the exploration of new scaffolds is a critical strategy in this field. nih.govnih.gov

The unique reactivity and structural features of spirocyclic compounds like this compound can drive the development of new synthetic methodologies. For instance, methods for the stereoselective functionalization of the cyclohexane ring or the opening of the oxetane ring could provide access to a wide range of novel and complex molecular architectures. A patent for the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights a multi-step process that could potentially be adapted for derivatives of 5-Oxaspiro[3.5]nonan-9-amine. google.com

Potential Applications in Catalysis and Radiolabeling

Catalysis: There is currently no published research on the use of this compound or its derivatives in catalysis.

Radiolabeling: The development of spirocyclic iodonium (B1229267) ylides for the fluorine-18 (B77423) radiolabeling of non-activated arenes is an emerging area of research. researchgate.net While not directly involving the 5-oxaspiro[3.5]nonane scaffold, this indicates the potential for developing novel radiolabeling agents based on spirocyclic structures.

Role in Supramolecular Chemistry and Advanced Materials Science

There is currently no available research data on the role of this compound in supramolecular chemistry or advanced materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.